![molecular formula C9H5F3NNaO2 B6143490 sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate CAS No. 1011440-88-2](/img/structure/B6143490.png)
sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate is a chemical compound with the CAS number 1011440-88-2 . Its molecular formula is C9H5F3NNaO2 and it has a molecular weight of 239.13 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point or specific heat capacity, are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Pyrrolidine Derivatives
The compound’s pyridinyl moiety can be utilized to synthesize pyrrolidine derivatives, which are prominent in drug discovery. These derivatives are explored for their potential in treating human diseases due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds with target selectivity characterized by the pyrrolidine ring and its derivatives .
Antibacterial Agents: Structure-Activity Relationship (SAR)
Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate can be a precursor for developing antibacterial agents. SAR investigation has shown that the N′-substituents in related compounds significantly influence antibacterial activity, suggesting that modifications of the compound could lead to potent antibacterial agents .
Bioactive Molecule Synthesis
This compound’s structure allows for the introduction of heteroatomic fragments, which are crucial for modifying physicochemical parameters to achieve optimal ADME/Tox results for drug candidates. The non-planarity of the pyrrolidine ring, a potential derivative, contributes to increased three-dimensional coverage, enhancing the biological profile of drug candidates .
Enantioselective Protein Binding
The stereogenicity of carbons in the pyrrolidine ring, derived from sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate, can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is a critical factor in drug design .
Pharmaceutical Testing
As a high-quality reference standard, sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate is used in pharmaceutical testing to ensure accurate results. Its stability and reactivity make it suitable for various analytical procedures in pharmaceutical research .
Chemical Synthesis: Ring Construction
The compound serves as a starting material for ring construction in chemical synthesis. Different cyclic or acyclic precursors can be used to synthesize novel compounds with potential therapeutic applications .
Chemical Synthesis: Functionalization
Functionalization of preformed pyrrolidine rings, which can be derived from the compound, is another significant application. This includes the synthesis of proline derivatives, which are valuable in medicinal chemistry for their biological activities .
Drug Design: Stereoselectivity
The compound’s potential derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, can be used in drug design. The different stereoisomers and spatial orientation of substituents derived from the compound can result in varied biological activities, which is essential for developing enantioselective drugs .
Eigenschaften
IUPAC Name |
sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6;/h1-5,15H;/q;+1/p-1/b8-5-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXDTOCOADZSE-HGKIGUAWSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3NNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.